molecular formula C4H5N3S B074423 4-Amino-6-mercaptopyrimidine CAS No. 1193-23-3

4-Amino-6-mercaptopyrimidine

Cat. No. B074423
CAS RN: 1193-23-3
M. Wt: 127.17 g/mol
InChI Key: XDIZJOWPBYQONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-mercaptopyrimidine is a novel, potent, and selective A3 adenosine receptor antagonist . It is also used as pharmaceutical intermediates . The molecular formula of 4-Amino-6-mercaptopyrimidine is C4H5N3OS .


Synthesis Analysis

The synthesis of 4,6-diamino-2-mercaptopyrimidine was performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . It was also applied as an outstanding chelating agent for the preparation of a novel nickel metal–organic framework (Ni-DAMP-MOF) as a heterogeneous and reusable catalyst .


Molecular Structure Analysis

The molecular weight of 4-Amino-6-mercaptopyrimidine is 143.168 . The linear formula is C4H5N3OS .


Chemical Reactions Analysis

4,6-Diamino-2-mercaptopyrimidine hydrate on oxidation with hydrogen peroxide gives sulphinic acid .


Physical And Chemical Properties Analysis

4-Amino-6-mercaptopyrimidine is a solid substance . It appears as a white to yellow to orange powder to crystal . It is soluble in 1 M NaOH .

Scientific Research Applications

  • Fluorescent Sensor for Aluminum Ion Detection : A derivative of 4-amino-6-mercaptopyrimidine has been utilized as a fluorescent sensor for detecting aluminum ions, showing potential for bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

  • A3 Adenosine Receptor Antagonists : Derivatives of 4-amino-6-mercaptopyrimidine have been synthesized and evaluated as potent and selective antagonists of the A3 adenosine receptor, a potential target for therapeutic interventions (Cosimelli et al., 2008).

  • Corrosion Inhibition : 4-Amino-6-mercaptopyrimidine derivatives have been studied for their inhibitory effects on steel corrosion in acidic solutions, offering potential applications in material protection (Xianghong et al., 2015).

  • Colorimetric and Fluorometric Sensors : Novel pyrimidine-based compounds, including derivatives of 4-amino-6-mercaptopyrimidine, have been developed as colorimetric and reversible fluorometric sensors, with potential applications in chemical sensing and logic gate operations (Gupta et al., 2016).

  • Crystal Structures of Diorganotin Compounds : Studies on the crystal structures of diorganotin compounds with 4-amino-2-mercaptopyrimidine have been conducted, contributing to the understanding of coordination chemistry and molecular structures (Ma et al., 2005).

  • Anticancer Agents : Synthesis and evaluation of 6-amino-5-cyano-4-aryl-2-mercaptopyrimidine analogues have been carried out, revealing potential as anticancer agents (Haffez et al., 2020).

  • Electrochemical Copper (II) Sensor : 4-Amino-6-mercaptopyrimidine monohydrate has been utilized to develop an electrochemical sensor for copper (II) ions, demonstrating potential in environmental and analytical chemistry (Oztekin et al., 2011).

Safety And Hazards

The safety and hazards of 4-Amino-6-mercaptopyrimidine include Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

The discovery of the antimicrobial activity of nanomaterials, including metal nanoclusters (NCs), provides new opportunities to address the MDR crisis . The advancements of antimicrobial NCs provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-amino-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIZJOWPBYQONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=NC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396787
Record name 4-AMINO-6-MERCAPTOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-mercaptopyrimidine

CAS RN

1193-23-3
Record name 6-Amino-4(3H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 22392
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-AMINO-6-MERCAPTOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-mercaptopyrimidine
Reactant of Route 2
4-Amino-6-mercaptopyrimidine
Reactant of Route 3
4-Amino-6-mercaptopyrimidine
Reactant of Route 4
4-Amino-6-mercaptopyrimidine
Reactant of Route 5
4-Amino-6-mercaptopyrimidine
Reactant of Route 6
4-Amino-6-mercaptopyrimidine

Citations

For This Compound
8
Citations
M Israel, HK Protopapa, HN Schlein… - Journal of Medicinal …, 1964 - ACS Publications
… (0.031 mole) of 4-amino-6-mercaptopyrimidine in 50 ml. of A7 sodium hydroxide containing … a suspension of 4-amino-6-mercaptopyrimidine in absolute ethanol was stirred with excess …
Number of citations: 9 pubs.acs.org
DJ Brown, T Teitei - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… By similar comparisons and reasoning, it appeared that the dominant tautomer of 4-amino-6-mercaptopyrimidine in aqueous solution was 4-amino-l,6-dihydro-6thiopyrimidine. …
Number of citations: 47 www.publish.csiro.au
M Ishidate, H Yuki - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
… 5—Acetoxyacetamido-4-amino-6—mercaptopyrimidine (XV)—A mixture of lg. of (I) and 3g. of acetylglycolic acid was heated gradually to 180 (bath temp.), during which the mixture …
Number of citations: 11 www.jstage.jst.go.jp
M Ishidate, H Yuki - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
… From (1) and gluconic acid, 5—gluconyl—4—amino—6—mercaptopyrimidine (Vll) was likewise obtainable, but the cyclization to purine ring by heating in the presence of alkali or in …
Number of citations: 3 www.jstage.jst.go.jp
M Ishidate, H Yuki - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
… From (1) and gluconic acid, 5—gluconyl—4—amino—6—mercaptopyrimidine (Vll) was likewise obtainable, but the cyclization to purine ring by heating in the presence of alkali or in …
Number of citations: 7 www.jstage.jst.go.jp
J De Lannoy, A Gysen… - Bulletin des Sociétés …, 1970 - Wiley Online Library
… , adjusted to pH 6 with 3 N hydrochloric acid and the precipitate of 4-amino-6-mercaptopyrimidine … Recrystallisation from water gives 0.58 g (66 %) of 4-amino-6-mercaptopyrimidine as …
Number of citations: 2 onlinelibrary.wiley.com
M Berndt, M Ingwer, JS Kwiatkowski - Journal of Molecular Structure, 1973 - Elsevier
… A similar comparison made in the case of neutral 4-amino-6-mercaptopyrimidine leads to the conclusion that the thione form is the predominating one*. The theoretical results do …
Number of citations: 4 www.sciencedirect.com
T Teitei - 1965 - search.proquest.com
… By similar comparisons and reasoning to those used for 4-amino-6-hydroxypyrimidine, it may be shown that the dominant tautomer of 4-amino-6-mercaptopyrimidine in aqueous …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.